N-butyl-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
N-butyl-2,6-dimethylpiperidine-1-carboxamide is a piperidinecarboxamide compound obtained by the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This compound is known for its applications in various fields, including its use as a local anesthetic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,6-dimethylpiperidine-1-carboxamide involves the reaction of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the use of solvents such as ethanol, chloroform, and acetone, which aid in the solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinecarboxamide compounds .
Scientific Research Applications
N-butyl-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-2,6-dimethylpiperidine-1-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound inhibits the transmission of nerve signals, leading to its anesthetic effects . This action is particularly useful in medical procedures where localized pain relief is required.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-butyl-2,6-dimethylpiperidine-1-carboxamide include:
Levobupivacaine: A stereoisomer of bupivacaine with similar anesthetic properties.
Dextrobupivacaine: Another stereoisomer of bupivacaine used for its anesthetic effects.
Bupivacaine: A widely used local anesthetic with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific structural configuration, which contributes to its potency and duration of action as a local anesthetic. Its ability to effectively block sodium channels and provide prolonged pain relief makes it a valuable compound in medical and research applications .
Properties
IUPAC Name |
N-butyl-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-5-9-13-12(15)14-10(2)7-6-8-11(14)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXYYPTQNFXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1C(CCCC1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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